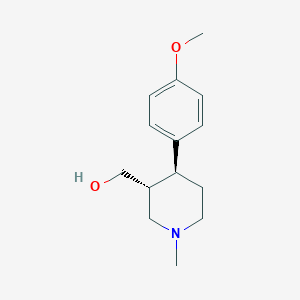
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C₁₄H₂₁NO₂ and its molecular weight is 235.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C14H21NO2
- Molecular Weight: 235.32 g/mol
- IUPAC Name: [4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
- Canonical SMILES: CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC
Synthesis Overview:
The synthesis of this compound typically involves several steps, starting with commercially available precursors. A common method includes:
- Condensation Reaction: 4-methoxybenzaldehyde is reacted with piperidine.
- Methylation: The resulting intermediate is then methylated using appropriate reagents.
- Reduction: Finally, reduction steps yield the hydroxymethyl derivative.
The biological activity of this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound modulates enzyme activity and cellular pathways through specific binding interactions.
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological properties, including:
- Anti-inflammatory Activity: Preliminary studies suggest it may inhibit inflammatory pathways.
- Analgesic Effects: Its structural similarity to known analgesics suggests it could have pain-relieving properties.
Anti-Tubercular Activity
A notable study explored the compound's potential against Mycobacterium tuberculosis. In a high-throughput screening of a chemical library, certain analogs related to this compound demonstrated promising anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The study highlighted the importance of structure-activity relationships in optimizing efficacy against resistant strains.
Structure-Activity Relationship (SAR)
Further investigations into the SAR of 4-phenyl piperidines revealed that modifications to the piperidine ring significantly influenced biological activity. For instance, substituents at specific positions on the ring altered both potency and selectivity towards various biological targets .
Comparative Analysis
To provide context, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| trans-4-Methoxycinnamaldehyde | Structure | Antioxidant, anti-inflammatory |
| Ethyl trans-4-methoxycinnamate | Structure | Analgesic properties |
| trans-4-Methoxycinnamoyl chloride | Structure | Potential anti-cancer activity |
科学的研究の応用
Pharmacological Applications
-
Neuropharmacology :
- Research indicates that compounds similar to (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest potential applications in treating mood disorders or conditions like depression and anxiety .
- Analgesic Properties :
- Antitumor Activity :
Synthetic Applications
The compound serves as a useful intermediate in organic synthesis. Its structure allows for modifications that can yield various derivatives with enhanced biological activity or altered pharmacokinetic properties. This versatility is particularly valuable in medicinal chemistry for developing new therapeutic agents.
Case Study 1: Neuropharmacological Research
A study conducted on the effects of this compound analogues demonstrated significant interactions with dopamine transporters. The results indicated that certain modifications to the piperidine ring could enhance selectivity for specific receptor subtypes, potentially leading to more effective treatments for neuropsychiatric disorders .
Case Study 2: Analgesic Development
In a series of experiments assessing the analgesic properties of related compounds, one derivative showed a marked reduction in pain response in rodent models. The study highlighted the compound's ability to activate MOR while minimizing side effects associated with traditional opioids, paving the way for safer pain relief options .
Case Study 3: Antitumor Efficacy
Research involving the evaluation of this compound's anticancer properties revealed its effectiveness against several cancer cell lines, including breast and leukemia cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting a potential role as a chemotherapeutic agent .
特性
IUPAC Name |
[(3R,4S)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBAFOFGMZILQA-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













